5-Methyl-2-hexenoic acid benzyl ester
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Overview
Description
Benzyl 5-methylhex-2-enoate is an organic compound with the molecular formula C14H18O2. It is an ester formed from benzyl alcohol and 5-methylhex-2-enoic acid. This compound is characterized by its aromatic benzyl group and an aliphatic chain with a double bond, making it a versatile molecule in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 5-methylhex-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 5-methylhex-2-enoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and achieve high yields .
Industrial Production Methods: In an industrial setting, the production of benzyl 5-methylhex-2-enoate may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction while minimizing by-products .
Types of Reactions:
Oxidation: Benzyl 5-methylhex-2-enoate can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: NBS for bromination under radical conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated esters.
Substitution: Benzyl halides.
Scientific Research Applications
Benzyl 5-methylhex-2-enoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 5-methylhex-2-enoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Benzyl acetate: Another ester with similar aromatic properties but differs in the aliphatic chain structure.
Ethyl 5-methylhex-2-enoate: Similar in structure but with an ethyl group instead of a benzyl group.
Uniqueness: Benzyl 5-methylhex-2-enoate is unique due to its combination of an aromatic benzyl group and an aliphatic chain with a double bond, providing distinct reactivity and versatility in synthetic applications .
Properties
CAS No. |
827573-91-1 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
benzyl 5-methylhex-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-12(2)7-6-10-14(15)16-11-13-8-4-3-5-9-13/h3-6,8-10,12H,7,11H2,1-2H3 |
InChI Key |
OFGWWXUQCWASPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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